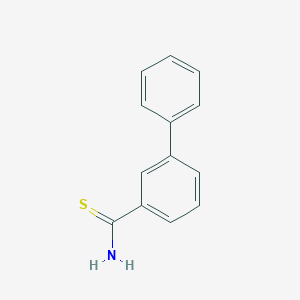

Acide biphényl-3-carbothioïque amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biphenyl-3-carbothioic acid amide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mécanisme D'action

Target of Action

Biphenyl-3-carbothioic acid amide primarily targets Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key component of the endocannabinoid system and a potential drug target for several therapeutic applications .

Mode of Action

Biphenyl-3-carbothioic acid amide interacts with FAAH as an active site-directed inhibitor . It blocks FAAH in an irreversible manner , leading to the inhibition of FAAH in peripheral tissues and the consequent enhancement of anandamide signaling at CB1 cannabinoid receptors localized on sensory nerve endings .

Biochemical Pathways

The inhibition of FAAH by Biphenyl-3-carbothioic acid amide affects the endocannabinoid system and fatty acid ethanolamide signaling . This results in an increase in anandamide levels, a neurotransmitter involved in pain, mood, and other neurological functions .

Pharmacokinetics

Similar compounds in its class, such as urb524, have been shown to have significant anxiolytic-like properties in animal models .

Result of Action

The result of Biphenyl-3-carbothioic acid amide’s action is the modulation of endocannabinoid and fatty acid ethanolamide signaling . This modulation can lead to analgesic, anti-inflammatory, and anxiolytic effects in animal models .

Action Environment

The action of Biphenyl-3-carbothioic acid amide is influenced by various environmental factors. For instance, the compound is extruded from the brain and spinal cord by the Abcg2 efflux transporter . Despite its inability to enter the central nervous system (CNS), it exerts profound antinociceptive effects in mice and rats .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

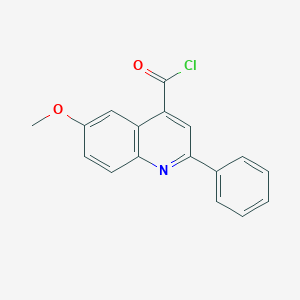

The preparation of Biphenyl-3-carbothioic acid amide can be achieved through various synthetic routes. One common method involves the reaction of biphenyl-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the desired amide. The reaction conditions typically involve the use of a solvent such as dichloroethane or toluene and may require cooling to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of Biphenyl-3-carbothioic acid amide may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Biphenyl-3-carbothioic acid amide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Biphenyl-4-carbothioic acid amide

- Biphenyl-2-carbothioic acid amide

- Naphthyl-3-carbothioic acid amide

Uniqueness

Biphenyl-3-carbothioic acid amide is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Propriétés

IUPAC Name |

3-phenylbenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMWXOYPRCHOGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576942 |

Source

|

| Record name | [1,1'-Biphenyl]-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175691-91-5 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175691-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1'-Biphenyl]-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B66199.png)